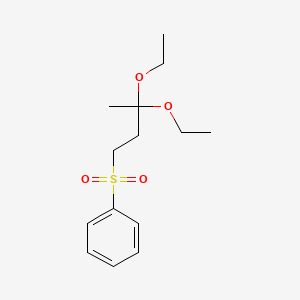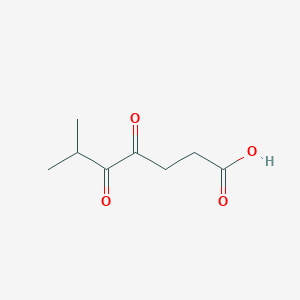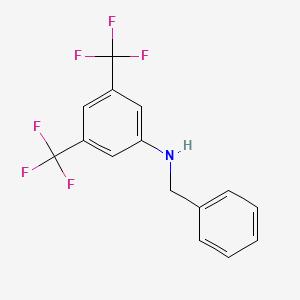
N-Benzyl-3,5-bis(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-3,5-bis(trifluoromethyl)aniline is an organic compound characterized by the presence of a benzyl group attached to a 3,5-bis(trifluoromethyl)aniline core. This compound is notable for its unique chemical properties, which are influenced by the trifluoromethyl groups that enhance its stability and reactivity. It is used in various scientific research applications due to its distinctive structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-3,5-bis(trifluoromethyl)aniline typically involves the reduction of 3,5-bis(trifluoromethyl)nitrobenzene. One common method includes the following steps :
Reduction of 3,5-bis(trifluoromethyl)nitrobenzene: This is achieved by dissolving 259g (1 mol) of 3,5-bis(trifluoromethyl)nitrobenzene in 500g of ethyl acetate within a 1L autoclave.
Catalysis: Adding 5g of palladium-carbon as a catalyst.
Reaction Conditions: The mixture is heated to 60°C and subjected to a hydrogen pressure of 2MPa for 20 hours.
Post-reaction Processing: After the reaction, the mixture is cooled, filtered, concentrated, and distilled to obtain this compound with a purity of 98.5% and a yield of 87%.
Análisis De Reacciones Químicas
Types of Reactions: N-Benzyl-3,5-bis(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium-carbon catalyst.
Substitution: Nucleophiles like halides or amines under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylic alcohols or ketones, while substitution reactions can introduce various functional groups at the benzylic position.
Aplicaciones Científicas De Investigación
N-Benzyl-3,5-bis(trifluoromethyl)aniline is utilized in several scientific research fields due to its unique properties :
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-Benzyl-3,5-bis(trifluoromethyl)aniline exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl groups enhance the compound’s electronegativity and steric hindrance, which can influence its reactivity and binding affinity to specific targets . These interactions can modulate various biochemical pathways, making the compound useful in research and industrial applications.
Comparación Con Compuestos Similares
- 3,5-Bis(trifluoromethyl)aniline
- 3,5-Bis(trifluoromethyl)benzenamine
- α,α,α,α’,α’,α’-Hexafluoro-3,5-xylidine
- 3,5-di(Trifluoromethyl)aniline
Uniqueness: N-Benzyl-3,5-bis(trifluoromethyl)aniline is unique due to the presence of both benzyl and trifluoromethyl groups, which confer distinct chemical properties. The trifluoromethyl groups enhance the compound’s stability and reactivity, while the benzyl group provides additional sites for chemical modifications .
Propiedades
Número CAS |
88450-74-2 |
|---|---|
Fórmula molecular |
C15H11F6N |
Peso molecular |
319.24 g/mol |
Nombre IUPAC |
N-benzyl-3,5-bis(trifluoromethyl)aniline |
InChI |
InChI=1S/C15H11F6N/c16-14(17,18)11-6-12(15(19,20)21)8-13(7-11)22-9-10-4-2-1-3-5-10/h1-8,22H,9H2 |
Clave InChI |
QFTNTXCQGYYIEJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Prop-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14385100.png)
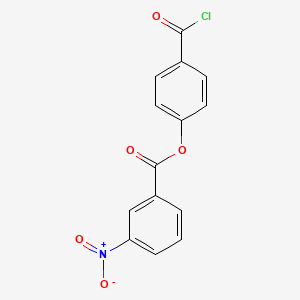
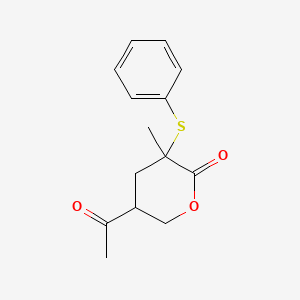
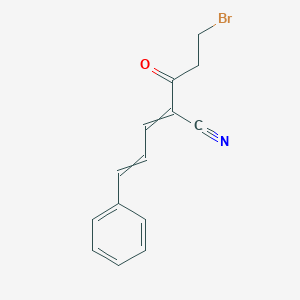

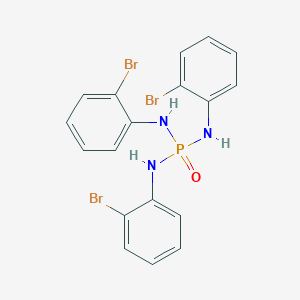
![Acetamide, N-[4-(tetrahydro-2H-pyran-4-yl)-2-thiazolyl]-](/img/structure/B14385122.png)
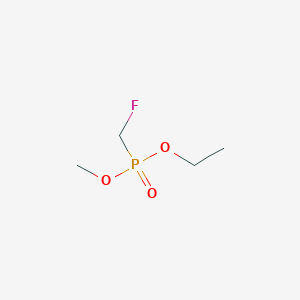
![{[1-(1-Methoxyhex-2-en-1-yl)-2-methylidenecyclobutyl]oxy}(trimethyl)silane](/img/structure/B14385135.png)


